molecular formula C18H15FN2O2 B3908376 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B3908376
M. Wt: 310.3 g/mol
InChI Key: LQUJIYXMHRJQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This compound has been found to have potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves the inhibition of this compound, which is a flavin adenine dinucleotide (FAD)-dependent enzyme. This compound catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the de novo synthesis of pyrimidines. Inhibition of this compound by this compound leads to a depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the de novo pyrimidine synthesis pathway. In addition, this compound has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its potent inhibitory activity against this compound, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents for its preparation and use in experiments.

Future Directions

There are several potential future directions for the use of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research. One area of interest is its potential use in combination therapy with other anti-cancer drugs to enhance their efficacy. Another potential direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Finally, this compound may have potential applications in the treatment of autoimmune diseases, where its anti-inflammatory and immunomodulatory effects could be beneficial.

Scientific Research Applications

5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in cancer research. This compound is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. Inhibition of this compound by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-15(17(22)12-6-3-2-4-7-12)16(21-18(23)20-11)13-8-5-9-14(19)10-13/h2-10,16H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJIYXMHRJQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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